5,7-Dimethyl-2-(trichloromethyl)chromen-4-one
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Overview
Description
5,7-Dimethyl-2-(trichloromethyl)chromen-4-one is a chemical compound with the molecular formula C₁₂H₉Cl₃O₂. It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-2-(trichloromethyl)chromen-4-one can be achieved through several methods. One common approach involves the use of radical initiators such as dimethyl 2,2′-azobis(2-methylpropionate) (AIBME) and diphenyl diselenide (PhSe)₂. This method provides a robust, metal- and solvent-free route for synthesizing 2-aryl-4H-chromen-4-ones.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar radical initiators and optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-2-(trichloromethyl)chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the trichloromethyl group.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different chromen-4-one derivatives, while reduction can produce compounds with modified trichloromethyl groups.
Scientific Research Applications
5,7-Dimethyl-2-(trichloromethyl)chromen-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing other complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-2-(trichloromethyl)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,7-Dimethyl-2-(trichloromethyl)chromen-4-one include other chromen-4-one derivatives, such as:
- 5,7-Dimethyl-2-(chloromethyl)chromen-4-one
- 5,7-Dimethyl-2-(bromomethyl)chromen-4-one
- 5,7-Dimethyl-2-(iodomethyl)chromen-4-one
Uniqueness
What sets this compound apart is its unique trichloromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5,7-dimethyl-2-(trichloromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3O2/c1-6-3-7(2)11-8(16)5-10(12(13,14)15)17-9(11)4-6/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBZJIIRGBURFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(Cl)(Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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